molecular formula C20H16ClFN2O3S B3570588 N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B3570588
M. Wt: 418.9 g/mol
InChI Key: ATHFJBVJRDHAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the transport of chloride ions across epithelial cell membranes. CFTRinh-172 has been shown to be a potent inhibitor of CFTR function and has been widely used in scientific research to study the physiological and biochemical effects of CFTR inhibition.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide acts as a competitive inhibitor of CFTR by binding to the cytoplasmic side of the channel and blocking chloride ion transport. It has been shown to inhibit both the open and closed states of the channel, suggesting that it may interact with multiple sites on the CFTR protein.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects in different cell types. In airway epithelial cells, N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit airway surface hydration and mucus clearance, which may contribute to the pathogenesis of cystic fibrosis. In smooth muscle cells, N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit smooth muscle contraction, which may have implications for the treatment of asthma and other airway diseases. In neurons, N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit synaptic transmission and neuronal excitability, which may have implications for the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is that it is a potent and specific inhibitor of CFTR function, which allows for the selective inhibition of CFTR in experimental systems. However, one limitation of N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is that it may have off-target effects on other ion channels or transporters, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective CFTR inhibitors for the treatment of cystic fibrosis and other CFTR-related diseases. Another area of interest is the use of N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide as a tool for studying the physiological and biochemical effects of CFTR inhibition in different cell types and disease states. Finally, the development of new experimental systems, such as organoids and tissue-on-a-chip models, may provide new opportunities for studying the effects of CFTR inhibition in a more physiologically relevant context.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been widely used in scientific research to study the physiological and biochemical effects of CFTR inhibition. It has been shown to be a potent inhibitor of CFTR function in a variety of cell types, including epithelial cells, smooth muscle cells, and neurons. N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been used to study the role of CFTR in a variety of physiological processes, including airway surface hydration, intestinal fluid secretion, and sweat gland function.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c1-24(28(26,27)17-5-3-2-4-6-17)16-10-7-14(8-11-16)20(25)23-15-9-12-19(22)18(21)13-15/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHFJBVJRDHAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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